molecular formula C19H23ClN2O5 B14600399 1-Ethyl-4-methoxy-2-methyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate CAS No. 60613-85-6

1-Ethyl-4-methoxy-2-methyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate

Katalognummer: B14600399
CAS-Nummer: 60613-85-6
Molekulargewicht: 394.8 g/mol
InChI-Schlüssel: IKWAYWAUKQWNPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-4-methoxy-2-methyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is a complex organic compound with a pyrazolium core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-methoxy-2-methyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1-ethyl-4-methoxy-2-methyl-3,5-diphenyl-2,3-dihydro-1H-pyrazole with perchloric acid. The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Ethyl-4-methoxy-2-methyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

1-Ethyl-4-methoxy-2-methyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Ethyl-4-methoxy-2-methyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Diphenyl-1H-pyrazole: Shares a similar pyrazole core but lacks the ethyl and methoxy groups.

    4-Methoxy-2-methyl-3,5-diphenyl-1H-pyrazole: Similar structure but without the pyrazolium ion.

    1-Ethyl-3,5-diphenyl-1H-pyrazole: Lacks the methoxy group.

Uniqueness

1-Ethyl-4-methoxy-2-methyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is unique due to its specific combination of functional groups and the presence of the pyrazolium ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

CAS-Nummer

60613-85-6

Molekularformel

C19H23ClN2O5

Molekulargewicht

394.8 g/mol

IUPAC-Name

1-ethyl-4-methoxy-2-methyl-3,5-diphenyl-1,3-dihydropyrazol-1-ium;perchlorate

InChI

InChI=1S/C19H22N2O.ClHO4/c1-4-21-18(16-13-9-6-10-14-16)19(22-3)17(20(21)2)15-11-7-5-8-12-15;2-1(3,4)5/h5-14,17H,4H2,1-3H3;(H,2,3,4,5)

InChI-Schlüssel

IKWAYWAUKQWNPG-UHFFFAOYSA-N

Kanonische SMILES

CC[NH+]1C(=C(C(N1C)C2=CC=CC=C2)OC)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.